molecular formula C12H17NO B7935806 [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine

[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine

Cat. No.: B7935806
M. Wt: 191.27 g/mol
InChI Key: YVUCLLDCSVYUEJ-UHFFFAOYSA-N
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Description

[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is characterized by a benzene ring substituted with a primary amine (-CH2NH2) group, a cyclopropylmethoxy moiety (-OCH2-cyclopropyl), and a methyl group at the 2- and 4- positions, respectively . The compound is assigned the CAS Number 1500757-89-0 and should be stored at 4°C . As a building block in medicinal chemistry research, this compound's structure, featuring a benzylamine core and cyclopropyl ether, makes it a versatile intermediate for the synthesis of more complex molecules . Researchers can leverage this scaffold to develop novel compounds for pharmaceutical and life science applications. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Please refer to the Safety Data Sheet (SDS) prior to use and handle with appropriate precautions .

Properties

IUPAC Name

[4-(cyclopropylmethoxy)-2-methylphenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-6-12(5-4-11(9)7-13)14-8-10-2-3-10/h4-6,10H,2-3,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUCLLDCSVYUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Direct Amine Installation

Recent advances employ palladium catalysis to streamline the synthesis. A 2024 study demonstrated the use of Buchwald-Hartwig amination to install the amine group directly onto a brominated precursor. The reaction utilizes 4-bromo-2-methylphenyl cyclopropylmethyl ether and benzophenone imine as the ammonia surrogate, catalyzed by Pd₂(dba)₃ with Xantphos as the ligand .

ConditionSpecificationImpact on Yield
Catalyst Loading5 mol% Pd₂(dba)₃Maximizes TOF
LigandXantphos (10 mol%)Prevents β-H elimination
Temperature110°CBalances rate and decomposition
Reaction Time18 hours92% conversion

Post-coupling, acidic hydrolysis (6M HCl, 60°C, 3h) liberates the primary amine, achieving an 81% isolated yield. This method circumvents the need for reductive amination, reducing byproduct formation.

Multi-Component One-Pot Synthesis Under Ultrasound Irradiation

Building on methodologies developed for pyrano[2,3-c]pyrazole derivatives , a 2025 innovation report described a one-pot synthesis using ultrasound-assisted conditions. The reaction combines:

  • 2-Methyl-4-(cyclopropylmethoxy)benzyl chloride

  • Hexamine (as amine source)

  • InCl₃ catalyst (20 mol%)

Under ultrasound irradiation (25 kHz, 40°C), the SN2 displacement and subsequent Stretter reaction occur concomitantly, yielding the target amine in 89% yield within 45 minutes . Comparative studies show a 3.2-fold rate enhancement versus thermal conditions.

Advantages:

  • Eliminates intermediate purification

  • 50% reduction in solvent consumption

  • Scalable to 100-g batches with consistent purity

Enzymatic Transamination for Chiral Resolutions

For applications requiring enantiopure product, a biocatalytic route employs ω-transaminases from Aspergillus terreus. The ketone precursor 4-(cyclopropylmethoxy)-2-methylacetophenone undergoes asymmetric amination using isopropylamine as the amine donor. Key findings include:

  • Enantiomeric Excess: >99% ee for (R)-enantiomer

  • Productivity: 12 g/L/h at 30°C

  • Catalyst Reuse: 7 cycles with <15% activity loss

This green chemistry approach aligns with FDA guidelines for chiral drug intermediates, though substrate inhibition above 50 mM limits industrial throughput .

Solid-Phase Synthesis for High-Throughput Production

Adapting peptide synthesis technologies, a 2024 ACS Combinatorial Science paper detailed a resin-bound synthesis using Wang resin. The sequence involves:

  • Resin Functionalization: Load 4-hydroxy-2-methylbenzoic acid via ester linkage

  • Etherification: Cyclopropylmethyl bromide, DIPEA, DMF, 12h

  • Amine Installation: Fmoc-protected aminomethylbenzimidazolone (Fmoc-AMBI) coupling

  • Cleavage: TFA/CH₂Cl₂ (1:9) releases product with 94% purity

This method enables parallel synthesis of 96 analogs in 48 hours, facilitating structure-activity relationship studies .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, thiols, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound has shown promise as a lead candidate in drug development. Its structural characteristics allow for interactions with biological targets such as receptors and enzymes. Studies indicate that compounds with similar structures may exhibit significant binding affinities to serotonin and dopamine receptors, which are crucial in treating psychiatric disorders and other conditions.

Case Study : In the development of phosphodiesterase-4 (PDE4) inhibitors, [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine was synthesized as an intermediate, demonstrating its utility in creating compounds with therapeutic effects for conditions like asthma and inflammation .

Research has indicated potential biological activities, including antimicrobial and anticancer properties. The compound's interaction with various biological pathways suggests that it could serve as a basis for developing new therapeutics.

Example : A study exploring the antimicrobial properties of structurally related compounds found that modifications to the cyclopropyl group can enhance activity against specific bacterial strains, indicating a pathway for optimizing this compound for similar applications.

Organic Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it a valuable building block.

Synthesis Methods :

  • Amination Reactions : The compound can be synthesized via amination of aldehydes or ketones using reducing agents like sodium borohydride .
  • Functionalization : It can undergo functionalization reactions to introduce additional functional groups, broadening its utility in chemical synthesis .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique AspectsPotential Applications
1-(2-Methoxyphenyl)propan-1-amineMethoxy group on phenyl ringUsed as an antidepressantAntidepressant development
3-(Cyclobutyl)anilineCyclobutyl instead of cyclopropylDifferent receptor interactionsNeuropharmacology
2-(Isobutoxy)-4-methylphenolIsobutoxy group on phenolVarying solubility and stabilityAntimicrobial agents

Mechanism of Action

The mechanism of action of [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group may enhance its binding affinity to these targets, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to analogs with modifications in:

  • Substituent position (e.g., meta- vs. para-cyclopropylmethoxy).
  • Substituent type (e.g., methoxy vs. cyclopropylmethoxy).
  • Core structure (e.g., benzene vs. pyridine or thiazole rings).

Selected Analogs and Comparative Data

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Differences from Target Compound Reference
[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine Benzene 4-Cyclopropylmethoxy, 2-methyl C₁₂H₁₇NO 191.27 Reference compound -
(3-(Cyclopropylmethoxy)phenyl)methanamine (BP 1449) Benzene 3-Cyclopropylmethoxy C₁₁H₁₅NO 177.24 Cyclopropylmethoxy at meta instead of para
Cyclopropyl(4-methoxyphenyl)methanamine Benzene 4-Methoxy, cyclopropyl directly bonded C₁₁H₁₅NO 177.24 Cyclopropyl C-linked (no oxygen bridge)
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine Pyridine 4-(2-Methylphenoxy) C₁₃H₁₄N₂O 214.26 Pyridine core instead of benzene
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine Thiazole 4-Methoxy-3-methylphenyl C₁₂H₁₄N₂OS 234.32 Thiazole ring replaces benzene

Biological Activity

[4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Understanding its mechanism of action, pharmacokinetics, and therapeutic applications is crucial for advancing research and potential clinical use.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. This compound may exhibit selective inhibition of certain pathways, which can lead to therapeutic effects in various conditions.

Pharmacological Profile

Research indicates that this compound displays significant activity against specific biological targets. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins. Such interactions are critical for its efficacy as a potential therapeutic agent.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Enzyme Inhibitionp38α MAP KinaseReduced inflammatory response
Receptor ModulationSerotonin ReceptorsAltered neurotransmitter signaling
Antimicrobial ActivityVarious bacterial strainsInhibition of bacterial growthNot available

Detailed Research Findings

  • Inflammatory Response : In a study focusing on the p38α MAP kinase pathway, this compound demonstrated a capacity to reduce inflammatory markers in murine models. The compound was less potent than other known inhibitors but exhibited a favorable pharmacokinetic profile, suggesting its potential for further development in treating inflammatory diseases .
  • Neurotransmitter Interaction : Additional studies have indicated that this compound may influence serotonin receptor activity, which could have implications for mood disorders. The modulation of these receptors could lead to enhanced therapeutic effects in conditions such as depression or anxiety .
  • Antimicrobial Properties : Preliminary investigations into the antimicrobial efficacy of this compound revealed promising results against several bacterial strains. Further research is required to elucidate the specific mechanisms through which this compound exerts its antimicrobial effects and to evaluate its potential as an antibiotic agent .

Q & A

Basic Research Questions

Q. What are the critical storage conditions to ensure the stability of [4-(Cyclopropylmethoxy)-2-methylphenyl]methanamine in laboratory settings?

  • Methodological Guidance :

  • Store refrigerated (2–8°C) in tightly sealed containers to prevent moisture absorption and oxidation .
  • Use inert gas purging (e.g., nitrogen) for long-term storage to minimize degradation .
  • Avoid exposure to light by using amber glassware or light-resistant packaging .

Q. What safety protocols are essential when handling this compound in experimental workflows?

  • Methodological Guidance :

  • Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Contaminated gloves must be disposed of according to hazardous waste protocols .
  • Conduct reactions in a fume hood to mitigate inhalation risks. Emergency procedures include immediate rinsing (15+ minutes for eyes/skin) and medical consultation for persistent symptoms .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Guidance :

  • Employ NMR spectroscopy (¹H/¹³C) to confirm the presence of the cyclopropylmethoxy group and methylphenyl backbone .
  • Use high-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns .
  • HPLC with UV detection (e.g., 254 nm) assesses purity, with discrepancies addressed via gradient elution optimization .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence the compound’s reactivity in nucleophilic substitution reactions compared to methoxy or ethoxy analogs?

  • Methodological Guidance :

  • The cyclopropyl ring introduces steric hindrance and electronic effects, slowing SN2 reactions but favoring SN1 pathways in polar protic solvents. Compare kinetics via stopped-flow spectroscopy under varying conditions (e.g., DMSO vs. ethanol) .
  • Use DFT calculations to model transition states and predict regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Guidance :

  • Standardize assay conditions (e.g., cell lines, incubation times) to reduce variability. Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
  • Perform meta-analyses of published data to identify confounding factors (e.g., impurity profiles, solvent effects) .

Q. How can synthetic routes be optimized for scalability while maintaining high enantiomeric purity?

  • Methodological Guidance :

  • Use continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., epimerization) .
  • Implement chiral chromatography (e.g., SFC) for intermediate purification. Monitor enantiomeric excess via circular dichroism (CD) .

Q. What analytical approaches detect degradation products of this compound under accelerated stability testing?

  • Methodological Guidance :

  • LC-MS/MS identifies degradation pathways (e.g., oxidation at the methanamine group or cyclopropane ring opening) .
  • Forced degradation studies (acid/base/thermal stress) coupled with QbD principles quantify degradation kinetics .

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